

An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclohexenylacetic Acid

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Compound of Interest

Compound Name: 1-Cyclohexenylacetic acid

Cat. No.: B100004

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclohexenylacetic acid** (CAS Number: 18294-87-6), a valuable intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Chemical Structure and Properties

- IUPAC Name: 2-(cyclohex-1-en-1-yl)acetic acid
- Molecular Formula: $C_8H_{12}O_2$
- Molecular Weight: 140.18 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-Cyclohexenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	Broad Singlet	1H	-COOH
~5.5-5.7	Multiplet	1H	=CH-
~3.0	Singlet	2H	-CH ₂ -COOH
~2.0-2.2	Multiplet	4H	Allylic CH ₂
~1.5-1.7	Multiplet	4H	CH ₂

Table 2: ^{13}C NMR Spectroscopic Data

Note: Experimental ^{13}C NMR data for **1-Cyclohexenylacetic acid** is not readily available in public databases. The following are predicted chemical shifts based on typical values for similar functional groups.

Chemical Shift (δ) ppm	Assignment
~178	C=O (Carboxylic Acid)
~135	=C- (Quaternary)
~125	=CH-
~38	-CH ₂ -COOH
~28	Allylic CH ₂
~25	CH ₂
~22	CH ₂
~21	CH ₂

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2928	Strong	C-H stretch (sp ³)
2860	Strong	C-H stretch (sp ³)
1710	Strong	C=O stretch (Carboxylic Acid)
1650	Medium	C=C stretch (Alkenyl)
1450	Medium	C-H bend (CH ₂)
1290	Medium	C-O stretch
940	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data[1]

m/z	Relative Intensity (%)	Assignment
140	35	[M] ⁺ (Molecular Ion)
122	10	[M - H ₂ O] ⁺
95	100	[M - COOH] ⁺
81	75	[C ₆ H ₉] ⁺
79	60	[C ₆ H ₇] ⁺
67	85	[C ₅ H ₇] ⁺
53	40	[C ₄ H ₅] ⁺
41	55	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1-Cyclohexenylacetic acid** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation and Parameters:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **¹H NMR:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used.
 - **Acquisition Time:** ~2-3 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16 scans are typically co-added to improve the signal-to-noise ratio.
- **¹³C NMR:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.
 - **Acquisition Time:** ~1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid or low-melting solid like **1-Cyclohexenylacetic acid**, the simplest method is to place a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform, carbon tetrachloride) and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the sample is placed directly on the ATR crystal.

Instrumentation and Parameters:

- **Spectrometer:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Spectral Range:** Typically $4000\text{--}400\text{ cm}^{-1}$.
- **Resolution:** 4 cm^{-1} is generally sufficient.
- **Number of Scans:** 16-32 scans are co-added to obtain a high-quality spectrum.
- A background spectrum of the empty sample holder or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for generating ions of small organic molecules.

Instrumentation and Parameters:

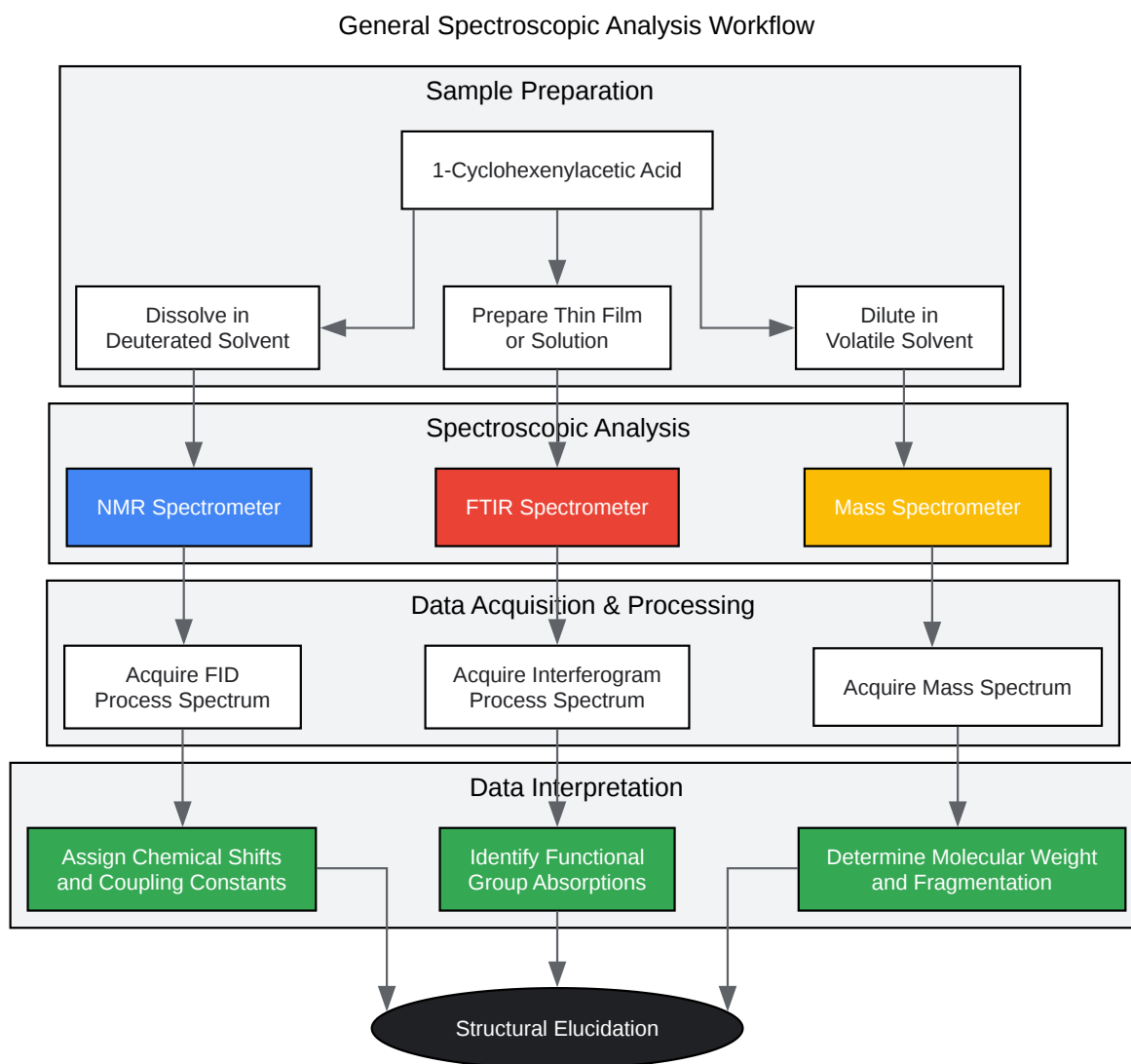
- **Mass Analyzer:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

- Ionization Energy: For EI, a standard energy of 70 eV is typically used.
- Mass Range: A scan range of m/z 30-200 is generally appropriate for this compound.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak ($[M]^+$). The fragmentation pattern is then interpreted to deduce the structure of the molecule by identifying characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Cyclohexenylacetic acid**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 1-Cyclohexenylacetic acid [webbook.nist.gov]
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